

High-performance liquid chromatography (HPLC) analysis of trans-2-octadecenoyl-CoA.

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Compound of Interest

Compound Name: trans-2-octadecenoyl-CoA

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Application Note and Protocol: HPLC Analysis of trans-2-Octadecenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Octadecenoyl-CoA is a key intermediate in the beta-oxidation of monounsaturated fatty acids. Accurate and robust quantification of this and other fatty acyl-CoA species is crucial for studying lipid metabolism and its role in various physiological and pathological processes. This document provides a detailed protocol for the analysis of trans-2-octadecenoyl-CoA using High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometry (MS) detection. The methodologies are designed to be applicable to a range of biological samples.

Experimental Protocols Sample Preparation from Cultured Cells or Tissues

This protocol details the extraction of acyl-CoAs from biological matrices.

Materials:

Phosphate-buffered saline (PBS), ice-cold



- Methanol, HPLC grade, ice-cold
- Acetonitrile, HPLC grade
- Internal Standard (IS) solution (e.g., 10 μM C17:0-CoA in methanol)
- Centrifuge capable of 15,000 x g and 4°C
- Vacuum concentrator

Procedure:

- Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. For tissues, ensure the sample is flash-frozen in liquid nitrogen immediately after collection and weighed.
- Lysis and Extraction: Add 2 mL of ice-cold methanol to the cell culture plate or to the homogenized tissue sample. For quantitative analysis, add a known amount of internal standard (e.g., 15 μL of 10 μM C17:0-CoA)[1]. Scrape the cells or ensure the tissue is fully submerged and incubate at -80°C for 15 minutes to precipitate proteins and facilitate cell lysis.
- Centrifugation: Transfer the lysate to a centrifuge tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
- Evaporation: Add 1 mL of acetonitrile to the supernatant and evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours, or until fully dry[1].
- Reconstitution: Reconstitute the dried extract in 150 μL of methanol. Vortex vigorously and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material[1].
- Final Sample: Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-UV Method



This method is suitable for the quantification of **trans-2-octadecenoyl-CoA** when high sensitivity is not required.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

• Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).

• Mobile Phase A: 75 mM KH2PO4, pH 4.0

Mobile Phase B: Acetonitrile

• Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

 Detection Wavelength: 260 nm (the absorbance maximum of the adenine moiety of Coenzyme A).

Column Temperature: 35°C

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	60	40
20	20	80
25	20	80
26	60	40
30	60	40

LC-MS/MS Method for High-Sensitivity Quantification

This method provides high sensitivity and selectivity, making it ideal for the analysis of low-abundance acyl-CoAs in complex biological samples.



Instrumentation and Conditions:

- LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Reversed-phase C8 or C18 column (e.g., 2.1 mm x 150 mm, 1.7 μm particle size)
 [2].
- Mobile Phase A: 15 mM ammonium hydroxide in water[2].
- Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[2].

• Flow Rate: 0.4 mL/min[2].

Injection Volume: 5-10 μL

Ionization Mode: Positive ESI

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	80	20
2.8	55	45
3.0	75	25
4.0	35	65
4.5	80	20
5.0	80	20

Mass Spectrometry Parameters:

Spray Voltage: 3.5 kV

Sheath Gas Flow: 45 (arbitrary units)



- Capillary Temperature: 275°C
- Collision Energy: 30 eV (may require optimization for trans-2-octadecenoyl-CoA)
- Selected Reaction Monitoring (SRM) Transitions: The precursor ion for trans-2octadecenoyl-CoA ([M+H]+) is m/z 1032.9. A common product ion for acyl-CoAs results
 from the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate
 moiety. Therefore, the primary SRM transition to monitor would be m/z 1032.9 -> 526.9.

Data Presentation

The following tables provide representative quantitative data for a range of long-chain acyl-CoAs, which can be used as a reference for the analysis of **trans-2-octadecenoyl-CoA**.

Table 1: HPLC Retention Times and LC-MS/MS Parameters for Selected Acyl-CoAs.

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)
Palmitoyl-CoA (C16:0)	~10.1	1006.6	499.6
Oleoyl-CoA (C18:1, cis-9)	~10.3	1032.9	525.9
trans-2-Octadecenoyl- CoA (C18:1, trans-2)*	Est. ~10.0-10.2	1032.9	525.9
Stearoyl-CoA (C18:0)	~11.0	1034.9	527.9
Linoleoyl-CoA (C18:2)	~9.7	1030.9	523.9
Arachidonoyl-CoA (C20:4)	~9.7	1054.8	547.8

Note: The retention time for **trans-2-octadecenoyl-CoA** is an estimate based on the principle that trans isomers typically elute slightly earlier than their corresponding cis isomers in reversed-phase chromatography.

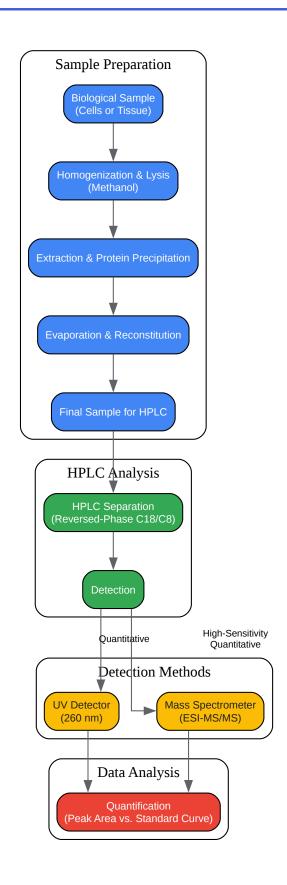
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Long-Chain Acyl-CoAs.[3]



Analyte	Limit of Detection (LOD) (fmol on column)	Limit of Quantitation (LOQ) (fmol on column)
Palmitoyl-CoA (C16:0)	~1-5	~3-15
Oleoyl-CoA (C18:1)	~1-5	~3-15
Stearoyl-CoA (C18:0)	~1-5	~3-15
Linoleoyl-CoA (C18:2)	~1-5	~3-15

Visualizations Workflow for HPLC Analysis of trans-2-Octadecenoyl-CoA



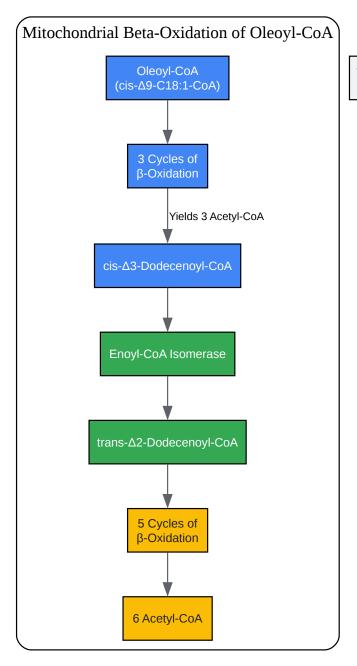


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Caption: Workflow for the HPLC analysis of trans-2-octadecenoyl-CoA.



Beta-Oxidation Pathway for Monounsaturated Fatty Acids



trans-2-Octadecenoyl-CoA is an intermediate in the beta-oxidation of other fatty acids.

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Caption: Beta-oxidation pathway for monounsaturated fatty acids.



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References

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- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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